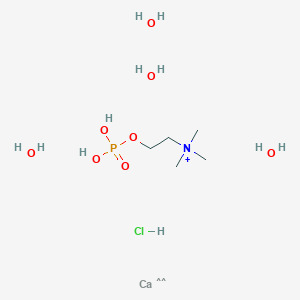

Phosphocholine calcium tetrahydrate hydrochloride

Description

Phosphocholine chloride calcium salt tetrahydrate (CAS: 72556-74-2) is a calcium-coordinated quaternary ammonium compound with the molecular formula C₅H₁₃ClNO₄P·Ca·4H₂O. It is recognized as an endogenous metabolite involved in choline and phospholipid metabolism, playing roles in cellular signaling and membrane synthesis . The compound is commercially available from suppliers such as Sigma-Aldrich, abcr GmbH, and Toronto Research Chemicals, with purities ranging from ≥95% to 98% . Its applications span diverse fields, including nanoparticle synthesis (as a stabilizing agent) , immunology studies (modulating monocytic IL-1β release) , and analytical chemistry (as a standard for mass spectrometry and NMR) .

Properties

Molecular Formula |

C5H24CaClNO8P+ |

|---|---|

Molecular Weight |

332.75 g/mol |

InChI |

InChI=1S/C5H14NO4P.Ca.ClH.4H2O/c1-6(2,3)4-5-10-11(7,8)9;;;;;;/h4-5H2,1-3H3,(H-,7,8,9);;1H;4*1H2/p+1 |

InChI Key |

YFRZEXLBVHTMGV-UHFFFAOYSA-O |

Canonical SMILES |

C[N+](C)(C)CCOP(=O)(O)O.O.O.O.O.Cl.[Ca] |

Origin of Product |

United States |

Preparation Methods

Phosphorylation of Choline Chloride

The process begins with choline chloride (60% purity) reacting with phosphorylating agents such as phosphoric acid (HPO) or polyphosphoric acid. Key parameters include:

-

Molar ratio : 1:3 choline chloride to HPO for optimal esterification.

-

Temperature : 180°C under reduced pressure (-0.1 MPa) to drive condensation.

-

Reaction time : 12 hours, yielding phosphorylcholine chloride with minimal side products.

Post-reaction, water is added to quench unreacted HPO, followed by neutralization with calcium hydroxide (Ca(OH)) or calcium carbonate (CaCO) to adjust pH to 8–9.

Calcium Metathesis and Crystallization

The phosphorylated mixture undergoes ion exchange with calcium sources (e.g., CaCl, CaCO):

Subsequent reduced-pressure distillation (20–35 Pa) removes solvents, inducing crystallization at -10°C to -1°C. Drying at 100–120°C for 1–2 hours yields the tetrahydrate form with 19–23% water content.

Table 1: Batch Synthesis Performance Metrics

| Parameter | CN104892664A | CN103694271A |

|---|---|---|

| Yield | 86–97% | 100.1% (claimed) |

| Purity (Titration) | 97.0–102.0% | N/A |

| Crystal Water Content | 19.0–23.0% | Not specified |

| Chloride Content | 10.0–11.5% | 10.2% |

Flow Synthesis: Enhancing Scalability and Reproducibility

Continuous Phosphorylation

A 2022 study demonstrated flow synthesis for L-α-glycerylphosphorylcholine (L-α-GPC), offering insights applicable to phosphocholine derivatives. Key adaptations include:

Advantages Over Batch Methods

-

Temperature control : Reduced thermal degradation due to rapid heat dissipation.

-

Purity : Fewer byproducts from precise stoichiometric ratios.

Critical Analysis of Methodologies

Batch Synthesis Trade-offs

-

Cost-effectiveness : Crude choline chloride (50–80% purity) reduces raw material costs.

-

Environmental impact : Ethanol-free crystallization aligns with green chemistry principles.

-

Limitations : Extended reaction times (12+ hours) and energy-intensive drying.

Quality Control and Characterization

Analytical Techniques

Crystallization Optimization

-

Temperature : Sub-zero crystallization (-10°C) ensures tetrahydrate stability.

-

Solvents : Ethanol addition (7.5x weight) enhances crystal uniformity.

Industrial and Pharmacological Implications

Scalability Challenges

Chemical Reactions Analysis

Reaction Conditions and Variations

Key parameters influencing synthesis outcomes include:

Product Specifications

The final product is a white crystalline powder with the following characteristics :

| Property | Specification |

|---|---|

| Water Content | 19.0–23.0% |

| pH | 7.0–8.5 (1 g dissolved in 100 mL water) |

| Titration Content | 97.0–102.0% |

| Chlorine Content | 10.0–11.5% |

| Calcium Content | 11.5–13.0% |

| Phosphorus Content | 8.6–10.0% |

Biotechnology

-

Enhances growth of cell lines in culture media for vaccine production and therapeutic protein development .

Pharmaceuticals

Research

Analytical Methods

A validated HILIC-HPLC-MS/MS method quantifies phosphocholine derivatives in biological samples, achieving limits of detection (LOD) of 0.04–0.06 μmol/L and limits of quantification (LOQ) of 0.11–0.19 μmol/L . The method addresses challenges like phosphocholine drift via column and probe cleaning protocols .

Scientific Research Applications

Biotechnology

Cell Culture Media

Phosphocholine calcium tetrahydrate hydrochloride is extensively used in cell culture media. It enhances the growth and maintenance of various cell lines, which is crucial for vaccine production and therapeutic protein development. Its ability to mimic phospholipid structures makes it particularly valuable in membrane biology research.

Table 1: Applications in Biotechnology

| Application Area | Description |

|---|---|

| Cell Culture | Enhances growth and maintenance of cell lines |

| Vaccine Production | Essential for developing vaccines |

| Protein Development | Supports therapeutic protein synthesis |

Pharmaceuticals

Drug Formulation

In the pharmaceutical industry, this compound serves as a stabilizer and emulsifier. It improves the solubility and bioavailability of active pharmaceutical ingredients, making it a critical component in drug formulation.

Case Study: Enhanced Drug Delivery

A study demonstrated that incorporating phosphocholine into formulations significantly increased the bioavailability of poorly soluble drugs, leading to improved therapeutic outcomes. This has implications for the development of more effective medications.

Cosmetics

Moisturizing Agent

In personal care products, this compound acts as a moisturizing agent. It improves skin hydration and texture, making it a popular choice in high-end skincare formulations.

Table 2: Applications in Cosmetics

| Product Type | Functionality |

|---|---|

| Moisturizers | Enhances skin hydration |

| Anti-aging Products | Improves skin texture |

Food Industry

Nutritional Enhancement

This compound is employed as a food additive to enhance the nutritional profile of products, particularly functional foods aimed at improving cognitive health. Its role as a source of choline is significant for brain health.

Case Study: Cognitive Health Foods

Research indicates that foods fortified with phosphocholine can lead to improved cognitive functions in aging populations, showcasing its potential as a dietary supplement.

Research Applications

Membrane Biology Studies

this compound is utilized in research focused on membrane biology due to its structural similarity to phospholipids. This application aids in understanding cellular processes related to membrane dynamics.

Table 3: Research Applications

| Research Focus | Importance |

|---|---|

| Membrane Dynamics | Mimics phospholipid structures |

| Cellular Processes | Aids in understanding cellular signaling pathways |

Mechanism of Action

The mechanism of action of phosphocholine chloride calcium salt tetrahydrate involves its interaction with specific molecular targets and pathways. In biological systems, it is known to interact with cell membrane phospholipids, influencing membrane structure and function . The compound can also act as a precursor for the synthesis of other biologically active molecules .

Comparison with Similar Compounds

Key Differences :

- Ionic Form : Phosphocholine chloride calcium salt is a calcium-coordinated ionic compound, whereas choline chloride is a simple quaternary ammonium salt.

- Complexity : Phosphatidylcholine contains fatty acid chains, making it amphiphilic, while phosphocholine derivatives lack hydrophobic moieties .

Functional and Application Comparisons

Analytical Chemistry

- Phosphocholine chloride calcium salt : Used as a calibration standard in LC/MS and NMR due to its high purity and stability .

- Choline chloride : Commonly employed in metabolic studies but requires derivatization for mass spectrometry .

- Phosphatidylcholine : Analyzed via lipidomics but challenging due to low solubility and structural diversity .

Material Science

- Nanoparticle Synthesis: Acts as a stabilizer for γ-Fe₂O₃ nanoparticles at 220°C, a role unsuitable for heat-labile compounds like phosphatidylcholine .

Commercial Availability and Purity

Research Findings and Limitations

- Advantages of Phosphocholine Chloride Calcium Salt Tetrahydrate :

- Limitations: Limited membrane permeability compared to lipophilic analogs like phosphatidylcholine . Not suitable for studies requiring free choline release, as it resists enzymatic hydrolysis .

Biological Activity

Phosphocholine calcium tetrahydrate hydrochloride, also known as phosphocholine chloride calcium salt tetrahydrate, is a compound with significant biological activity. This article explores its properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its potential applications in various fields.

- Molecular Formula : CHCaClNOP·4HO

- CAS Number : 72556-74-2

- Appearance : White to off-white powder

- Solubility : Soluble in water (100 mg/mL) .

Phosphocholine is recognized for its role in cellular signaling and membrane integrity. It protects the membranes of platelets, erythrocytes, and lysosomes against membrane labilizers. This protective effect is crucial in maintaining cellular homeostasis during stress conditions .

Interaction with Ion Channels

Recent studies have shown that phosphocholine can inhibit the function of ion channels, specifically the ATP receptor P2X7 in monocytic cells. This inhibition occurs through nicotinic acetylcholine receptors (nAChRs) containing α9 and α10 subunits, suggesting a complex interaction between phosphocholine and cholinergic signaling pathways .

Biological Applications

- Cell Membrane Protection : Phosphocholine calcium tetrahydrate has been shown to stabilize cell membranes against various labilizing agents, which is essential for preserving cell viability under stress conditions.

- Vascular Smooth Muscle Cell (VSMC) Mineralization : Inhibition of PHOSPHO1, a phosphatase involved in mineralization processes, has been linked to the activity of phosphocholine. Studies indicate that targeting PHOSPHO1 can reduce vascular calcification significantly .

- Neuroprotective Effects : Phosphocholine derivatives have shown promise in protecting neuronal cells from oxidative stress and neurotoxicity induced by amyloid plaques. This suggests potential applications in neurodegenerative diseases .

Case Study 1: Vascular Calcification

A study investigated the role of PHOSPHO1 in VSMC mineralization and demonstrated that inhibiting this enzyme could reduce calcification significantly. The combination of selective inhibitors resulted in a marked decrease in calcium deposition, highlighting the therapeutic potential of phosphocholine derivatives in vascular health .

Case Study 2: Neuroprotection

Research has indicated that phosphocholine can protect against neurotoxicity caused by amyloid-beta oligomers. In vitro studies using differentiated HT22 cells showed that treatment with phosphocholine significantly improved cell viability compared to untreated controls exposed to toxic conditions .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Q. How can researchers accurately quantify phosphocholine calcium tetrahydrate hydrochloride in biological samples?

Methodological Answer: Utilize colorimetric or fluorometric assays optimized for phosphatidylcholine derivatives. Prepare standard curves using serial dilutions of the compound (e.g., 0–100 µM range) and ensure samples are diluted to fit within this range. Perform measurements in duplicate to minimize variability, and subtract background signals (e.g., from matrix interference) using blank controls. Technical replicates and plate normalization are critical for reproducibility .

Q. What precautions are essential during sample preparation to avoid degradation of this compound?

Methodological Answer:

- Store the compound at –20°C in airtight, desiccated containers to prevent hydrolysis.

- Avoid repeated freeze-thaw cycles.

- During assay preparation, keep enzyme-containing reagents on ice and ensure mixing is bubble-free to prevent oxidation .

- Validate stability using time-course experiments under experimental conditions .

Q. What are the primary applications of this compound in cellular studies?

Methodological Answer: As an endogenous metabolite, it is used to study:

- Choline metabolism pathways: Supplement cell cultures (e.g., 1–10 mM) and track incorporation into phospholipids via LC-MS .

- Calcium signaling modulation: Pair with fluorescent calcium indicators (e.g., Fluo-4) to assess its role in intracellular calcium flux .

Advanced Research Questions

Q. How can contradictory data on the pro- vs. anti-apoptotic effects of this compound be resolved?

Methodological Answer: Systematically evaluate:

- Dose dependency: Test a broad concentration range (nM to mM) in cell viability assays (e.g., MTT, Annexin V staining).

- Cell-type specificity: Compare responses across primary vs. immortalized lines.

- Temporal effects: Monitor apoptosis markers (e.g., caspase-3 activation) at multiple time points.

- Mechanistic studies: Use siRNA knockdown of choline transporters to isolate direct vs. indirect effects .

Q. What experimental strategies can elucidate the compound’s role in lipid raft dynamics?

Methodological Answer:

- Membrane fractionation: Combine ultracentrifugation with detergent-resistant membrane (DRM) isolation, followed by HPLC quantification of the compound in raft vs. non-raft fractions .

- Imaging: Employ confocal microscopy with fluorescent analogs (e.g., BODIPY-labeled phosphatidylcholine) to track colocalization with raft markers like GM1 .

- Functional assays: Measure calcium influx in raft-disrupted cells (e.g., treated with methyl-β-cyclodextrin) to assess raft dependency .

Q. How can researchers address batch-to-batch variability in commercial this compound?

Methodological Answer:

- Quality control: Characterize each batch via NMR (¹H/³¹P) and elemental analysis (Ca²⁺ content).

- Bioactivity validation: Standardize using a reference assay (e.g., inhibition of phospholipase C activity).

- Documentation: Maintain detailed logs of supplier, CAS number (72556-74-2), and storage conditions to correlate variability with experimental outcomes .

Q. What frameworks are recommended for designing studies on the compound’s metabolic interactions?

Methodological Answer: Apply the PICO framework to structure hypotheses:

- Population: Specific cell types (e.g., hepatocytes).

- Intervention: Dose/time of compound exposure.

- Comparison: Untreated vs. treated or transporter-deficient models.

- Outcome: Metabolite levels (e.g., measured via untargeted metabolomics). Evaluate feasibility using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Data Analysis & Contradiction Management

Q. How should researchers interpret discrepancies in calcium mobilization assays involving this compound?

Methodological Answer:

- Control for extracellular calcium: Use EGTA to chelate extracellular Ca²⁺ and distinguish influx from intracellular stores.

- Validate specificity: Compare responses to structurally related analogs (e.g., phosphorylethanolamine derivatives).

- Statistical rigor: Apply mixed-effects models to account for plate-to-plate variability in high-throughput screens .

Q. What bioinformatics tools are suitable for integrating this compound data into metabolic networks?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.